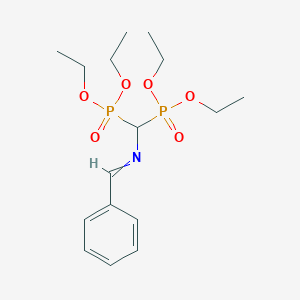
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate, stabilized
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate, stabilized, is a chemical compound with the molecular formula C16H27NO6P2. It is also known by its IUPAC name, (E)-N-[bis(diethoxyphosphoryl)methyl]-1-phenylmethanimine. This compound is a useful research chemical and is often used in various scientific studies due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate typically involves the reaction of diethyl phosphite with benzylideneaminomethylene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through standard techniques such as recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
In an industrial setting, the production of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar solvents at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bone-related diseases.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate involves its interaction with specific molecular targets. The compound is known to bind to bone mineral, inhibiting osteoclastic bone resorption. This action is similar to other bisphosphonates, which are used to treat diseases characterized by increased bone resorption. The compound’s ability to bind to hydroxyapatite in bone tissue is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethyl p-xylylenediphosphonate
- N-[Bis(diethoxyphosphoryl)methyl]-1-phenyl-methanimine
Uniqueness
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its stabilized form ensures higher purity and consistency in research applications, making it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C16H27NO6P2 |
|---|---|
Peso molecular |
391.34 g/mol |
Nombre IUPAC |
N-[bis(diethoxyphosphoryl)methyl]-1-phenylmethanimine |
InChI |
InChI=1S/C16H27NO6P2/c1-5-20-24(18,21-6-2)16(25(19,22-7-3)23-8-4)17-14-15-12-10-9-11-13-15/h9-14,16H,5-8H2,1-4H3 |
Clave InChI |
NNYWWMGDPUPYCX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(N=CC1=CC=CC=C1)P(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


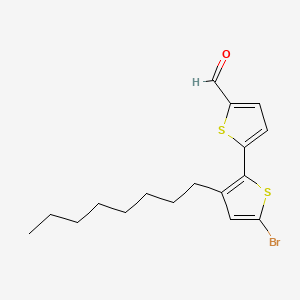
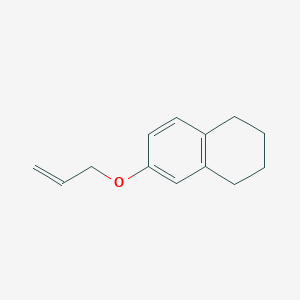
![4-(4-chlorobenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14087642.png)

![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
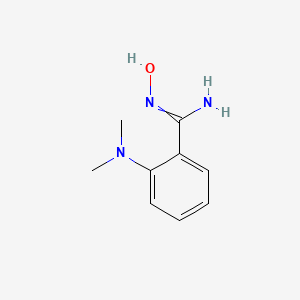
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)
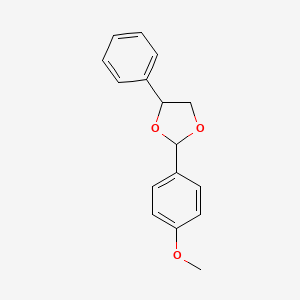
![(S)-4-((7H-Benzo[c]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14087681.png)
![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)
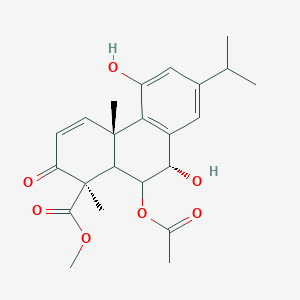
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)

